molecular formula C20H21NOS B11766694 2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11766694
M. Wt: 323.5 g/mol
InChI Key: UUVRDZFRYHZCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves the reaction of piperidine with benzoyl chloride to form a piperidinylmethylbenzoyl intermediate. This intermediate is then reacted with thiobenzaldehyde under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoyl and thiobenzaldehyde groups can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • 4-(Piperidin-1-yl)pyridine
  • 2-amino-4-(1-piperidine)pyridine
  • Piperine

Uniqueness

2-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

2-[4-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C20H21NOS/c22-20(19-7-3-2-6-18(19)15-23)17-10-8-16(9-11-17)14-21-12-4-1-5-13-21/h2-3,6-11,15H,1,4-5,12-14H2

InChI Key

UUVRDZFRYHZCIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.